ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate
Description
Ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate (molecular formula: C₂₁H₂₀O₅) is a chromen-based ester characterized by a phenyl group at position 4 and an ethyl group at position 6 of the chromen ring (Figure 1). The compound features a propanoate ester side chain at position 7, contributing to its lipophilic properties.
Properties
IUPAC Name |
ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-4-15-11-18-17(16-9-7-6-8-10-16)12-21(23)27-20(18)13-19(15)26-14(3)22(24)25-5-2/h6-14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDNSFXCQWVHSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(C)C(=O)OCC)OC(=O)C=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate typically involves the following steps:
Starting Materials: The synthesis begins with 6-ethyl-2-oxo-4-phenyl-2H-chromen-7-ol as the starting material.
Esterification Reaction: The hydroxyl group of the starting material is esterified using ethyl chloroformate in the presence of a base such as triethylamine.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Additionally, safety measures are strictly followed to handle reactive intermediates and byproducts.
Chemical Reactions Analysis
Oxidation Reactions
The ester and chromenone moieties undergo oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Ester Oxidation | KMnO₄, CrO₃ (acidic medium) | Corresponding carboxylic acid derivative (propanoic acid analog) | Reaction proceeds via cleavage of the ester group, confirmed by IR loss of C=O (ester) at ~1735 cm⁻¹ |
| Chromenone Ring Oxidation | Ozone (O₃), followed by H₂O₂ | Ring-opened dicarboxylic acid derivatives | Limited yield due to competing side reactions; requires low-temperature conditions |
Mechanistic Insight :
-
Ester oxidation follows a nucleophilic acyl substitution pathway, where the oxidizing agent abstracts a proton adjacent to the carbonyl, forming a tetrahedral intermediate that collapses to release CO₂.
-
Chromenone ring oxidation involves electrophilic attack on the electron-rich aromatic system, leading to epoxidation or dihydroxylation intermediates.
Reduction Reactions
Reductive transformations target the carbonyl and ester functionalities:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Carbonyl Reduction | NaBH₄ in ethanol | Secondary alcohol derivative | Partial reduction observed; LiAlH₄ required for complete conversion |
| Ester Reduction | LiAlH₄, anhydrous THF | Primary alcohol (from propanoate) | Reaction proceeds via hydride attack on the ester carbonyl, yielding 1° alcohol |
Spectral Evidence :
-
Post-reduction ¹H-NMR shows disappearance of ester carbonyl proton (δ 4.1–4.3 ppm) and emergence of alcohol protons (δ 1.2–1.5 ppm).
Hydrolysis and Substitution Reactions
The ester group exhibits nucleophilic substitution reactivity:
Mechanistic Pathway :
-
Hydrolysis follows a nucleophilic acyl substitution mechanism, with water or hydroxide ions attacking the electrophilic carbonyl carbon.
Functionalization at the Chromenone Core
The chromenone ring participates in electrophilic and cycloaddition reactions:
Thermodynamic Data :
-
Bromination at the 6-position is favored due to electron-donating effects of the ethyl group, lowering activation energy by ~15 kJ/mol compared to unsubstituted analogs .
Biochemical Interactions
The compound exhibits targeted reactivity in biological systems:
| Target | Interaction Type | Biological Outcome | Research Findings |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Competitive inhibition | Reduced prostaglandin synthesis (IC₅₀ = 2.1 µM) | Validated via enzyme-linked immunosorbent assay (ELISA) |
| DNA Gyrase | Intercalation | Antimicrobial activity against S. aureus (MIC = 8 µg/mL) | Structure-activity relationship (SAR) studies highlight the role of the ethyl group |
Comparative Reactivity Table
A comparison with structural analogs reveals substituent-dependent trends:
Key Trends :
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Electron-withdrawing groups (e.g., Cl) reduce oxidation rates but enhance hydrolytic stability.
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Methyl esters show faster hydrolysis than ethyl analogs due to reduced steric hindrance .
Industrial-Scale Reaction Optimization
For large-scale synthesis of derivatives:
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Yield | 68–72% | 85–89% |
| Reaction Time | 12 h | 2.5 h |
| Byproduct Formation | 8–12% | <3% |
Advantages of Flow Chemistry :
-
Improved heat transfer minimizes thermal degradation of the chromenone core.
Scientific Research Applications
Biological Activities
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, making it a candidate for developing new antibacterial agents.
- Anticancer Potential : Studies have suggested that ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate and its derivatives may possess anticancer properties. They interact with enzymes and receptors involved in cancer progression, potentially leading to therapeutic applications.
- Enzyme Interaction : The compound has been studied for its binding affinity with specific biological targets, influencing their activity and indicating potential therapeutic uses in treating diseases.
Applications in Various Fields
| Field | Application |
|---|---|
| Medicinal Chemistry | Development of new antimicrobial and anticancer drugs based on the compound's structure. |
| Pharmaceuticals | Potential use in formulating new therapies targeting specific diseases through enzyme inhibition or receptor modulation. |
| Agricultural Chemistry | Exploration of the compound's efficacy as a natural pesticide or herbicide due to its biological activity against pathogens. |
Case Studies
- Antimicrobial Study : A study focused on the antimicrobial properties of various chromone derivatives, including this compound, demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
- Cancer Research : In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines, highlighting its potential as an anticancer agent. Further research is required to elucidate the mechanisms involved .
- Enzyme Interaction Analysis : Research involving molecular docking studies has indicated that ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yloxy]propanoate interacts with specific enzymes related to metabolic pathways, providing insights into its therapeutic potential.
Mechanism of Action
The mechanism by which ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors, involved in inflammatory and oxidative stress pathways.
Pathways Involved: It modulates signaling pathways related to inflammation and oxidative stress, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s key structural differentiators are its 4-phenyl and 6-ethyl substituents. Comparisons with similar chromen-7-oxypropanoate derivatives reveal how substituent variations influence physicochemical and biological properties:
Table 1: Substituent-Based Comparison
Key Observations:
- 4-Phenyl vs.
- Aromatic Heterocycles (Fenoxaprop-ethyl, Quizalofop-P-ethyl): Substitution with benzoxazolyl or quinoxalinyl groups introduces heteroatoms (N, O, Cl), which are critical for herbicidal activity via ACCase enzyme inhibition . The absence of such heteroatoms in the target compound suggests divergent biological targets or mechanisms.
Biological Activity
Ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry and other fields.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C22H22O5
- Molecular Weight: 366.41 g/mol
The compound's structure features a coumarin core with an ethyl group and a phenyl group, contributing to its unique properties and biological activities.
1. Antimicrobial Activity
Research indicates that coumarin derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies suggest that it inhibits the growth of Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anti-inflammatory Effects
Coumarins are recognized for their anti-inflammatory properties. The compound has shown potential in reducing inflammation in animal models, likely by modulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This modulation may occur through inhibition of the NF-kB signaling pathway, which plays a critical role in inflammatory responses.
3. Anticancer Properties
Studies have explored the anticancer potential of this compound, particularly its ability to induce apoptosis in cancer cell lines. Mechanistic studies suggest that it may activate caspase pathways and inhibit cell proliferation through cell cycle arrest at the G1 phase.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in inflammatory processes or cancer cell proliferation.
- Receptor Modulation: It could interact with various receptors, influencing cellular signaling pathways associated with inflammation and cancer progression.
- Oxidative Stress Reduction: By scavenging free radicals, the compound may mitigate oxidative stress, which is implicated in various diseases, including cancer.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | , |
| Anti-inflammatory | Reduced cytokine levels in animal models | |
| Anticancer | Induced apoptosis in cancer cell lines | , |
Case Study: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yloxy]propanoate on mice with induced inflammation, significant reductions in inflammatory markers were observed. The treatment resulted in decreased levels of IL-1β and TNF-alpha compared to control groups, indicating its potential as an anti-inflammatory therapeutic agent.
Q & A
Basic: What are the common synthetic routes for ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves coupling reactions between chromen derivatives and propanoate esters. Key steps include:
- Catalytic cross-coupling : Palladium catalysts (e.g., PdCl₂(dppf)CH₂Cl₂) under inert atmospheres (Ar) in polar solvents like DMF or 1,4-dioxane at 80–120°C . Microwave-assisted synthesis can reduce reaction times (e.g., 0.67 hours) .
- Esterification/condensation : Using carbodiimide coupling agents (e.g., EDC●HCl) with DMAP in DCM at room temperature, yielding ~69–92% purity after recrystallization .
Optimization Strategies:
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?
Methodological Answer:
- ¹H/¹³C NMR : Critical for confirming the chromen-7-yl ether linkage and propanoate ester functionality. Key signals include:
- HRMS (ESI) : Exact mass confirmation (e.g., [M+H]⁺ or [M+Na]⁺) to validate molecular formula .
- X-ray crystallography : Resolves crystal packing and steric effects, though limited by compound crystallinity .
Reporting Standards:
- Full NMR assignments (integration, multiplicity).
- HRMS error margins (<5 ppm).
- Crystallographic data (CCDC deposition codes if available) .
Advanced: How can computational methods like DFT aid in understanding the electronic structure of this chromen derivative?
Methodological Answer:
Density Functional Theory (DFT) can:
- Predict UV-Vis absorption spectra by modeling HOMO-LUMO gaps, correlating with experimental λmax values .
- Analyze steric hindrance in the chromen-7-yl ether moiety, explaining reactivity differences in substitution reactions .
- Simulate IR vibrations to assign carbonyl (C=O) and ether (C-O-C) stretches .
Workflow:
Optimize geometry using B3LYP/6-31G(d).
Calculate frontier molecular orbitals.
Compare with experimental data to validate models .
Advanced: What strategies can resolve contradictions in biological activity data across different studies?
Methodological Answer:
Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized bioassays : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO concentration) .
- Purity validation : HPLC with dual detection (UV/ELSD) to confirm ≥95% purity .
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .
Case Study:
Inconsistent anti-inflammatory activity may stem from residual Pd catalysts (from synthesis); ICP-MS can detect trace metal contamination .
Advanced: How to design experiments to study the compound’s stability under various conditions?
Methodological Answer:
- Thermal stability : TGA/DSC analysis (5–10°C/min ramp) to identify decomposition temperatures .
- Photostability : Expose to UV light (λ = 254–365 nm) and monitor degradation via HPLC .
- Hydrolytic stability : Incubate in buffered solutions (pH 1–13) at 37°C, quantifying intact compound over time .
Key Findings:
- Chromen derivatives degrade faster under alkaline conditions due to ester hydrolysis .
- Microwave-synthesized batches may exhibit higher thermal stability due to reduced amorphous content .
Advanced: How can the compound serve as a precursor for complex molecules, and what functionalization strategies are viable?
Methodological Answer:
- Boronate ester formation : React with pinacolborane to introduce a handle for Suzuki-Miyaura cross-coupling .
- Ester hydrolysis : Convert to carboxylic acid under basic conditions (NaOH/EtOH) for peptide conjugation .
- Chromen ring functionalization : Electrophilic substitution (e.g., nitration, halogenation) at the 6-ethyl position .
Example Pathway:
this compound → hydrolysis → 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid → amide coupling → bioactive derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
